molecular formula C13H19FN2O2S B13908407 2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine

2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine

Cat. No.: B13908407
M. Wt: 286.37 g/mol
InChI Key: ATCDPNMGAFSJST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalizationThe final product is then converted to its hydrochloride salt form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
  • (2-{1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
  • (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride

Uniqueness

(2-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C13H19FN2O2S

Molecular Weight

286.37 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]ethanamine

InChI

InChI=1S/C13H19FN2O2S/c14-12-1-3-13(4-2-12)19(17,18)16-9-6-11(5-8-15)7-10-16/h1-4,11H,5-10,15H2

InChI Key

ATCDPNMGAFSJST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCN)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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